N-(2,6-difluorophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
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Description
N-(2,6-difluorophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C18H15F2N3OS and its molecular weight is 359.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Chemical Properties
N-(2,6-difluorophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide and its analogs are synthesized through various chemical reactions, demonstrating the versatility of synthetic methods in creating pyrazine derivatives. One such method involves the Suzuki cross-coupling reaction, which facilitates the facile synthesis of aryl-thiophene-2-carboxamides, highlighting the compound's relevance in exploring electronic and nonlinear optical properties through DFT calculations (Ahmad et al., 2021). This research emphasizes the importance of substituents on the pyrazine core in modifying chemical reactivity and physical properties, such as HOMO-LUMO energy gaps and hyperpolarizability, which are crucial for various applications in materials science and molecular electronics.
Antimicrobial Activities
The structural framework of N-(2,6-difluorophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide and related compounds has been explored for antimicrobial activities. Various studies have synthesized and tested pyrazine derivatives against bacterial and fungal pathogens, showing potential as antimicrobial agents. For instance, research on the green synthesis of thiophenyl pyrazoles and isoxazoles has demonstrated significant antibacterial and antifungal activities, indicating the therapeutic potential of these compounds in combating microbial infections (Sowmya et al., 2018).
Anticancer Properties
The anticancer properties of pyrazine derivatives have been a subject of interest in recent research. Compounds structurally related to N-(2,6-difluorophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide have been evaluated for their potential to inhibit cancer cell growth. Studies have shown that certain pyrazine carboxamide derivatives exhibit promising cytotoxic activities against various cancer cell lines, highlighting the potential of these compounds in the development of new anticancer therapies (Mansour et al., 2020).
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3OS/c19-12-4-1-5-13(20)16(12)21-18(24)23-10-9-22-8-2-6-14(22)17(23)15-7-3-11-25-15/h1-8,11,17H,9-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDASEERZNVSYQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CS3)C(=O)NC4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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